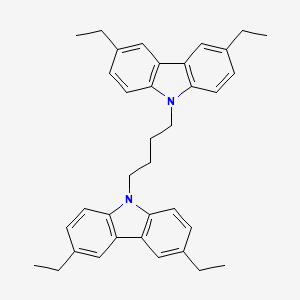
9,9'-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole): is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole compounds are known for their stable planar conjugated structures and excellent photoelectric properties. This particular compound features a butane-1,4-diyl linker between two 3,6-diethyl-9H-carbazole units, making it a unique and versatile molecule in various scientific applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) typically involves the reaction of 3,6-diethyl-9H-carbazole with a butane-1,4-diyl linker. The reaction conditions often include the use of a strong base such as potassium carbonate (K2CO3) and a suitable solvent like dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product. The use of automated systems and advanced purification techniques like column chromatography can further enhance the efficiency of the production process.
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3). These reactions can lead to the formation of various oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced carbazole derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole rings are replaced with other groups. Common reagents for these reactions include halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Halogens (bromine, chlorine), nucleophiles (amines, thiols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carbazole quinones, while reduction can yield various hydrocarbon derivatives. Substitution reactions can produce a wide range of functionalized carbazole compounds.
科学的研究の応用
Chemistry: In chemistry, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is used as a building block for the synthesis of more complex organic molecules. Its stable structure and versatile reactivity make it an ideal candidate for the development of new materials with unique properties.
Biology: In biological research, this compound can be used as a fluorescent probe due to its strong ultraviolet-fluorescent emission. It can help in the visualization of biological processes and the detection of specific biomolecules.
Medicine: In medicine, carbazole derivatives have shown potential as therapeutic agents. This compound, in particular, may be explored for its potential anti-cancer and anti-inflammatory properties, although more research is needed to fully understand its medicinal applications.
Industry: In the industrial sector, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is used in the production of organic light-emitting diodes (OLEDs) and other optoelectronic devices. Its excellent photoelectric properties make it a valuable component in the development of advanced electronic materials.
作用機序
The mechanism of action of 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) is primarily related to its ability to interact with various molecular targets and pathways. The compound’s planar conjugated structure allows it to participate in charge transfer processes, which are crucial for its photoelectric properties. In biological systems, it may interact with specific proteins or enzymes, leading to changes in cellular processes. The exact molecular targets and pathways involved are still under investigation, and further research is needed to elucidate the detailed mechanism of action.
類似化合物との比較
- 9,9’-(6-Phenyl-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 9,9’-(6-Chloro-1,3,5-triazine-2,4-diyl)bis(9H-carbazole)
- 9,9’-(9,9-Dihexyl-9H-fluorene-2,7-diyl)bis(3,6-di-tert-butylcarbazole)
Comparison: Compared to these similar compounds, 9,9’-(Butane-1,4-diyl)bis(3,6-diethyl-9H-carbazole) stands out due to its unique butane-1,4-diyl linker, which provides additional flexibility and potential for functionalization. This structural feature can lead to different reactivity and properties, making it a valuable compound for various applications. Additionally, the presence of diethyl groups on the carbazole rings can influence the compound’s electronic properties, further distinguishing it from other carbazole derivatives.
特性
CAS番号 |
189066-40-8 |
|---|---|
分子式 |
C36H40N2 |
分子量 |
500.7 g/mol |
IUPAC名 |
9-[4-(3,6-diethylcarbazol-9-yl)butyl]-3,6-diethylcarbazole |
InChI |
InChI=1S/C36H40N2/c1-5-25-11-15-33-29(21-25)30-22-26(6-2)12-16-34(30)37(33)19-9-10-20-38-35-17-13-27(7-3)23-31(35)32-24-28(8-4)14-18-36(32)38/h11-18,21-24H,5-10,19-20H2,1-4H3 |
InChIキー |
ZVBOGLUHIKMMAG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC2=C(C=C1)N(C3=C2C=C(C=C3)CC)CCCCN4C5=C(C=C(C=C5)CC)C6=C4C=CC(=C6)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


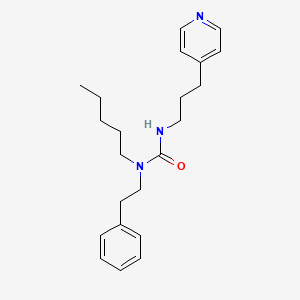
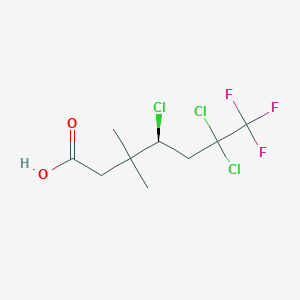
![1h,3h,6h-Benz[2,3]azirino[1,2-c]oxazole](/img/structure/B14246389.png)
![({3,4-Bis[2-(ethenyloxy)ethoxy]phenyl}methylidene)propanedinitrile](/img/structure/B14246392.png)
![2-Naphthalenecarboximidamide, 7-[[2,3-dihydro-7-[[1-(1-iminoethyl)-4-piperidinyl]oxy]-3-oxo-4H-1,4-benzoxazin-4-yl]methyl]-](/img/structure/B14246395.png)
![2-Methyl-N-[3-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]prop-2-enamide](/img/structure/B14246402.png)
![Nonanoic acid, 9-[(2-hydroxy-5-methylphenyl)amino]-9-oxo-](/img/structure/B14246422.png)
![(3E)-3-[(2-Aminoethyl)imino]-1-phenylbutan-1-one](/img/structure/B14246429.png)

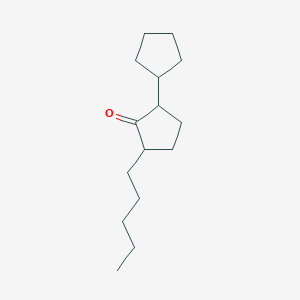
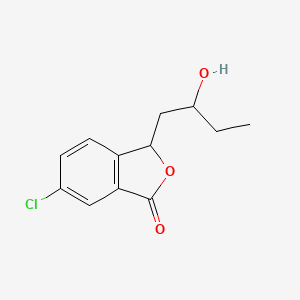
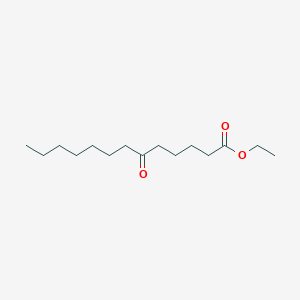
![6-Bromo-2-(3-{4-[(E)-phenyldiazenyl]phenyl}triaz-1-en-1-yl)-1,3-benzothiazole](/img/structure/B14246454.png)
![[Diphenyl(2-phenylmethoxydodecoxy)methyl]benzene](/img/structure/B14246456.png)
